molecular formula C25H26ClNO6S B584571 rac-Clopidogrel-MP Endo Derivative-13C,d3 CAS No. 1346597-76-9

rac-Clopidogrel-MP Endo Derivative-13C,d3

Cat. No.: B584571
CAS No.: 1346597-76-9
M. Wt: 508.005
InChI Key: BNGUEGYOTLVBPU-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically starts with the preparation of the labeled starting materials, followed by a series of chemical reactions to introduce the isotopic labels at specific positions in the molecule. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with the desired isotopic enrichment. The production process is carefully monitored to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: rac-Clopidogrel-MP Endo Derivative-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential metabolic pathways .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s chemical behavior and potential metabolic transformations .

Scientific Research Applications

rac-Clopidogrel-MP Endo Derivative-13C,d3 has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: rac-Clopidogrel-MP Endo Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium enhances the compound’s utility in NMR spectroscopy and other analytical techniques, providing a deeper understanding of Clopidogrel’s behavior in biological systems .

Biological Activity

Rac-Clopidogrel-MP Endo Derivative-13C,d3 is a labeled derivative of clopidogrel, an antiplatelet medication widely used to prevent thrombotic events in patients with cardiovascular diseases. This compound has garnered interest due to its potential applications in pharmacokinetic studies and its role in understanding the metabolism of clopidogrel. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 1346597-76-9
  • Molecular Formula: C25H26ClNO6S
  • Molecular Weight: 503.99504 g/mol
  • Solubility: Soluble in chloroform and methanol .

Clopidogrel, including its derivatives, primarily functions as an antagonist to the P2Y12 receptor on platelets. Upon metabolic activation, clopidogrel forms an active thiol metabolite that irreversibly binds to this receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation. The this compound retains this mechanism, making it useful for studying clopidogrel's pharmacodynamics and pharmacokinetics .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antiplatelet Activity:
    • Studies indicate that clopidogrel derivatives exhibit significant inhibition of platelet aggregation. For instance, a study involving higher maintenance doses of clopidogrel demonstrated a mean inhibition of ADP-induced platelet aggregation by approximately 52.9% .
    • The correlation between the concentration of the active metabolite and platelet aggregation inhibition has been established, indicating that the efficacy of clopidogrel is dose-dependent .
  • Pharmacokinetics:
    • The pharmacokinetic profile of this compound has been assessed in various studies. For example, a study involving cats showed that after administration of clopidogrel, the active metabolites were stable for extended periods, which is crucial for understanding dosing regimens in clinical settings .
    • The compound's stability at room temperature and its solubility in organic solvents facilitate its use in laboratory settings for further research and analysis .
  • Genetic Factors:
    • Genetic polymorphisms in enzymes such as CYP2C19 significantly affect the metabolism of clopidogrel. Variants like CYP2C19*2 lead to reduced formation of active metabolites, impacting therapeutic outcomes . This highlights the importance of genetic screening in patients prescribed clopidogrel or its derivatives.

Research Findings and Case Studies

Several studies have explored the biological activity and implications of this compound:

StudyObjectiveFindings
Study on CYP2C19 VariantsAssess impact on clopidogrel metabolismIdentified significant variations in platelet response based on genetic polymorphisms; patients with CYP2C19*2 had reduced efficacy .
Pharmacokinetic Study in CatsEvaluate stability and metabolismDemonstrated stability of active metabolites over time; significant correlation between metabolite levels and platelet aggregation inhibition .
Dual Antiplatelet Therapy AnalysisCompare effects with prasugrelFound that clopidogrel effectively reduced high-sensitivity C-reactive protein levels compared to prasugrel, indicating anti-inflammatory effects alongside antiplatelet activity .

Properties

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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